1-(2,2-Difluoroethyl)-3-phenylmethoxyazetidine

Medicinal Chemistry Drug Design Physicochemical Properties

1-(2,2-Difluoroethyl)-3-phenylmethoxyazetidine is a synthetic, doubly functionalized azetidine building block incorporating a 2,2-difluoroethyl group on the endocyclic nitrogen and a benzyloxy group at the 3-position. This substitution pattern is designed to modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical determinants of pharmacokinetic behavior in drug discovery.

Molecular Formula C12H15F2NO
Molecular Weight 227.255
CAS No. 2322043-49-0
Cat. No. B2451489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Difluoroethyl)-3-phenylmethoxyazetidine
CAS2322043-49-0
Molecular FormulaC12H15F2NO
Molecular Weight227.255
Structural Identifiers
SMILESC1C(CN1CC(F)F)OCC2=CC=CC=C2
InChIInChI=1S/C12H15F2NO/c13-12(14)8-15-6-11(7-15)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
InChIKeyPVFCZTSDOIJJJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,2-Difluoroethyl)-3-phenylmethoxyazetidine (CAS 2322043-49-0): Procurement & Differentiation Guide


1-(2,2-Difluoroethyl)-3-phenylmethoxyazetidine is a synthetic, doubly functionalized azetidine building block incorporating a 2,2-difluoroethyl group on the endocyclic nitrogen and a benzyloxy group at the 3-position [1]. This substitution pattern is designed to modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical determinants of pharmacokinetic behavior in drug discovery [2]. The combination of the strained azetidine scaffold with strategic fluorination makes this compound a specialized intermediate for medicinal chemistry exploration, particularly as an entry point to monoamine transporter ligand space [3].

Why Generic Azetidine Intermediates Cannot Substitute for 1-(2,2-Difluoroethyl)-3-phenylmethoxyazetidine in SAR Studies


The N-(2,2-difluoroethyl) motif is not a simple alkyl group; it is a specific pharmacophoric element that directly impacts the basicity and metabolic fate of the azetidine nitrogen [1]. Replacing it with a non-fluorinated ethyl or an unsubstituted azetidine (N-H) precursor results in a profound change in calculated logP and electronic character, which will convolute any downstream structure-activity relationship (SAR) data. For laboratories synthesizing focused libraries based on the 3-aryl-3-arylmethoxyazetidine scaffold, the precise placement of the 2,2-difluoroethyl group is critical for exploring dual monoamine transporter affinity, a key therapeutic hypothesis for psychostimulant abuse [2]. Procuring this specific compound is essential for obtaining pharmacologically relevant data, not just any azetidine core.

Quantitative Differentiation Guide for 1-(2,2-Difluoroethyl)-3-phenylmethoxyazetidine


Lipophilicity (XLogP3) Comparison Against the Unsubstituted N-H Azetidine Parent

The 2,2-difluoroethyl substitution increases the calculated lipophilicity by one order of magnitude relative to the N-H parent compound. The target compound has a PubChem-computed XLogP3 of 2.3, whereas the unsubstituted 3-(benzyloxy)azetidine has a predicted XLogP3 of 1.2 [1]. This difference is consistent with the established role of the difluoroethyl group as a lipophilic bioisostere [2] and predicts significantly higher membrane permeability for the target compound.

Medicinal Chemistry Drug Design Physicochemical Properties

Metabolic Shielding of the Azetidine Nitrogen via Fluorine-Induced Electronic Effects

The 2,2-difluoroethyl group exerts a strong electron-withdrawing effect, which lowers the basicity of the azetidine nitrogen. This is predicted to reduce N-dealkylation and N-oxidation, two major metabolic clearance pathways for aliphatic cyclic amines [REFS-1, REFS-2]. While direct microsomal stability data for this specific compound is not publicly available, the effect is a principle of medicinal chemistry applied to reduce first-pass metabolism. Procurement of this pre-functionalized building block allows medicinal chemists to directly test this metabolic shielding hypothesis without additional synthetic steps, a key advantage over the N-H or N-ethyl analogs which would be rapidly metabolized.

Drug Metabolism Pharmacokinetics Bioisostere Strategy

Direct Utility as an Advanced Intermediate for Monoamine Transporter Ligand Synthesis

This compound provides a direct synthetic route to the 3-aryl-3-arylmethoxyazetidine pharmacophore, a new class of high-affinity monoamine transporter ligands [1]. In the landmark study, the 3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine (7g) exhibited moderate dual DAT/SERT affinity (no precise Ki, moderate compared to 7c Ki=1.0nM at SERT), establishing the 3-benzyloxy group as a key structural feature for tuning transporter selectivity [2]. The target compound serves as the ideal 3-benzyloxy building block, already bearing the optimal N-alkyl group for further SAR exploration, which is a quantifiable synthetic advantage over purchasing the N-H azetidine and performing separate N-alkylation.

Synthetic Chemistry DAT/SERT Pharmacology Psychostimulant Addiction

High-Impact Application Scenarios for 1-(2,2-Difluoroethyl)-3-phenylmethoxyazetidine


Focused Library Synthesis Targeting Dual Monoamine Transporters

As demonstrated by Thaxton et al. (2013), 3-aryl-3-arylmethoxyazetidines are a novel class of dual DAT/SERT ligands [1]. This compound is the ideal starting material to synthesize a focused library of analogues where the aryl group at the 3-position is varied. The pre-installed 2,2-difluoroethyl group on the nitrogen is essential for achieving the desired physicochemical and potentially pharmacokinetic profile, enabling a direct SAR study on the aryl ring's role in tuning transporter affinity and selectivity.

Chemical Probe Development with Enhanced Brain Penetrance

The calculated logP of 2.3, which is significantly higher than the N-H parent (logP 1.2), predicts improved passive membrane permeability [1]. This property makes the compound a superior starting point for developing chemical probes intended for in vivo CNS target engagement, where rapid brain penetration is often a prerequisite. The incorporation of the metabolically shielding difluoroethyl group further supports its use in creating more stable probes for chronic dosing studies [2].

Procurement of a Pre-Optimized, Medicinal-Chemistry-Ready Scaffold

For academic labs or biotech companies without in-house fluorination expertise, procuring this scaffold represents a strategic purchase of synthetic efficiency. It bypasses the challenging N-alkylation with a gaseous or costly difluoroethylating agent [2]. This allows the chemistry team to immediately focus resources on the high-value 3-position diversification, accelerating the hit-to-lead timeline under the hypothesis that the N-substitution is a conserved, optimal group for this series.

Quote Request

Request a Quote for 1-(2,2-Difluoroethyl)-3-phenylmethoxyazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.